molecular formula C12H16N4 B13493983 1-(1-Ethyl-1h-1,2,4-triazol-5-yl)-1-phenylethan-1-amine

1-(1-Ethyl-1h-1,2,4-triazol-5-yl)-1-phenylethan-1-amine

Cat. No.: B13493983
M. Wt: 216.28 g/mol
InChI Key: YJWUNLPLOPVXPL-UHFFFAOYSA-N
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Description

1-(1-Ethyl-1h-1,2,4-triazol-5-yl)-1-phenylethan-1-amine is a chemical compound that belongs to the class of triazoles Triazoles are five-membered ring structures containing three nitrogen atoms

Preparation Methods

The synthesis of 1-(1-Ethyl-1h-1,2,4-triazol-5-yl)-1-phenylethan-1-amine typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a multi-step process starting from readily available precursors. One common method involves the reaction of ethyl hydrazine with phenylacetylene to form the triazole ring, followed by further functionalization to introduce the ethyl and phenyl groups.

    Reaction Conditions: The reactions are usually carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired product is obtained with high yield and purity.

    Industrial Production Methods: On an industrial scale, the synthesis may involve the use of automated reactors and continuous flow systems to optimize the production process and reduce costs.

Chemical Reactions Analysis

1-(1-Ethyl-1h-1,2,4-triazol-5-yl)-1-phenylethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, resulting in the formation of substituted triazole derivatives.

    Common Reagents and Conditions: Typical reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pH, and reaction time are optimized based on the desired outcome.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a variety of substituted triazoles.

Scientific Research Applications

1-(1-Ethyl-1h-1,2,4-triazol-5-yl)-1-phenylethan-1-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(1-Ethyl-1h-1,2,4-triazol-5-yl)-1-phenylethan-1-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can affect various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression, resulting in its observed biological effects.

Comparison with Similar Compounds

1-(1-Ethyl-1h-1,2,4-triazol-5-yl)-1-phenylethan-1-amine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Other triazole derivatives, such as 1-(1-Ethyl-1h-1,2,4-triazol-5-yl)ethanamine and 1-(1-Ethyl-1h-1,2,4-triazol-5-yl)-1-propanamine, share structural similarities but differ in their functional groups and properties.

    Uniqueness: The presence of the phenylethan-1-amine moiety in this compound imparts unique chemical and biological properties, making it distinct from other triazole derivatives.

Properties

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

IUPAC Name

1-(2-ethyl-1,2,4-triazol-3-yl)-1-phenylethanamine

InChI

InChI=1S/C12H16N4/c1-3-16-11(14-9-15-16)12(2,13)10-7-5-4-6-8-10/h4-9H,3,13H2,1-2H3

InChI Key

YJWUNLPLOPVXPL-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)C(C)(C2=CC=CC=C2)N

Origin of Product

United States

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